An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde
This technical guide provides a detailed analysis and predicted assignments for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of novel organic molecules. The principles and methodologies discussed herein are grounded in fundamental NMR theory and data from analogous structures.
Introduction
5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde is a substituted furan derivative. The structural complexity, arising from the combination of a furan-2-carbaldehyde core, a flexible ether linkage, and a substituted aromatic ring, makes NMR spectroscopy an indispensable tool for its unambiguous characterization. A thorough understanding of its ¹H and ¹³C NMR spectra is critical for confirming its identity, assessing its purity, and understanding its chemical environment, which are all crucial aspects of the drug discovery and development pipeline. This guide will deconstruct the molecule's structure to predict and explain the chemical shift of each unique proton and carbon atom.
Molecular Structure and Numbering Scheme
To facilitate a clear and concise discussion of the NMR assignments, the following numbering scheme will be used for 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde.
Figure 1. Molecular structure and numbering scheme for 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde.
¹H NMR Spectral Analysis
The proton NMR spectrum of 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, furan, and methylene protons. The expected chemical shifts are influenced by factors such as electronegativity, aromaticity, and through-space effects.
Aldehyde Proton (CHO)
The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, appearing as a singlet in the downfield region of the spectrum, typically between δ 9.5-9.7 ppm.[1] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.
Furan Protons (H3 and H4)
The two protons on the furan ring, H3 and H4, will appear as doublets due to coupling with each other.
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H3: This proton is adjacent to the electron-withdrawing aldehyde group, which will deshield it. It is expected to resonate at a lower field than H4, likely in the range of δ 7.2-7.4 ppm.
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H4: This proton is further from the aldehyde group and is expected to appear at a higher field (more shielded) than H3, likely around δ 6.5-6.7 ppm.
The coupling constant between H3 and H4 (³JHH) in a furan ring is typically around 3.5 Hz.
Methylene Protons (CH₂)
The two methylene protons (H7) are diastereotopic due to the chiral center created by the substituted furan ring. However, in an achiral solvent, they are expected to be chemically equivalent and appear as a singlet. These protons are situated between two oxygen atoms, which will deshield them, causing them to resonate in the range of δ 5.1-5.3 ppm.
Bromophenoxy Protons
The protons on the 3-bromophenoxy ring will exhibit a more complex splitting pattern.
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H2': This proton is ortho to the oxygen and meta to the bromine. It will likely appear as a triplet or a multiplet around δ 7.1-7.3 ppm.
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H4': This proton is para to the oxygen and ortho to the bromine. It is expected to be a triplet or multiplet in the range of δ 7.0-7.2 ppm.
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H5': This proton is meta to both the oxygen and the bromine. It is predicted to be a triplet around δ 6.9-7.1 ppm.
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H6': This proton is ortho to the oxygen and meta to the bromine. It is expected to be a doublet or multiplet in the range of δ 6.8-7.0 ppm.
The exact splitting patterns will depend on the coupling constants between the adjacent protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, with signals corresponding to each unique carbon atom in the molecule.
Carbonyl Carbon (CHO)
The carbon of the aldehyde group is highly deshielded and will appear far downfield, typically in the range of δ 175-180 ppm.[1]
Furan Carbons
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C2: This carbon is attached to the electron-withdrawing aldehyde group and the ring oxygen, causing it to be significantly deshielded, with an expected chemical shift around δ 152-154 ppm.
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C5: This carbon is attached to the oxygen atom of the furan ring and the methylene bridge. It is also expected to be deshielded, resonating in the region of δ 156-158 ppm.
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C3: This carbon will be more shielded than C2 and C5, with an expected chemical shift around δ 122-124 ppm.
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C4: This is generally the most shielded of the furan ring carbons, with a predicted chemical shift in the range of δ 112-114 ppm.
Methylene Carbon (CH₂)
The carbon of the methylene bridge (C7) is attached to two electronegative oxygen atoms, which will cause a downfield shift. Its resonance is predicted to be in the range of δ 62-65 ppm.
Bromophenoxy Carbons
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C1': This carbon is attached to the ether oxygen and is expected to be deshielded, appearing around δ 158-160 ppm.
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C3': This carbon is directly bonded to the bromine atom. The heavy atom effect of bromine will cause a shielding effect, and its signal is expected around δ 122-124 ppm.
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C2', C4', C5', C6': The remaining aromatic carbons will appear in the typical aromatic region of δ 115-131 ppm. The specific assignments can be complex and may require 2D NMR techniques for unambiguous identification.
Summary of Predicted NMR Chemical Shifts
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| CHO | 9.5-9.7 | 175-180 | s |
| H3/C3 | 7.2-7.4 | 122-124 | d |
| H4/C4 | 6.5-6.7 | 112-114 | d |
| C2 | - | 152-154 | - |
| C5 | - | 156-158 | - |
| H7/C7 | 5.1-5.3 | 62-65 | s |
| H2'/C2' | 7.1-7.3 | 115-131 | m |
| C1' | - | 158-160 | - |
| C3' | - | 122-124 | - |
| H4'/C4' | 7.0-7.2 | 115-131 | m |
| H5'/C5' | 6.9-7.1 | 115-131 | t |
| H6'/C6' | 6.8-7.0 | 115-131 | m |
s = singlet, d = doublet, t = triplet, m = multiplet
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde, the following experimental protocol is recommended.
Figure 2. Recommended workflow for NMR data acquisition and processing.
Conclusion
The structural elucidation of 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde by ¹H and ¹³C NMR spectroscopy is a systematic process. By analyzing the chemical environment of each proton and carbon atom and by referencing data from similar structural motifs, a confident assignment of the NMR spectra can be achieved. The predicted chemical shifts and experimental protocol provided in this guide serve as a robust framework for the characterization of this and related molecules. For unambiguous assignment, especially for the carbons in the bromophenoxy ring, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
References
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Synthesis and spectroscopic characterization of Furan-2-Carbaldehyde-d. (2023). Molecules, 28(11), 4443. Available at: [Link]
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Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (2021). ACS Omega, 6(31), 20357–20371. Available at: [Link]
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NMR Chemical Shift Values Table. (2024). Chemistry Steps. Available at: [Link]
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Proton NMR Table. Michigan State University Department of Chemistry. Available at: [Link]
